N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide
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Overview
Description
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide is a complex organic compound that features a naphthalene ring, a hydroxyethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide typically involves the reaction of 2-hydroxy-2-(naphthalen-1-yl)ethanol with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or bromo derivatives depending on the substituent introduced.
Scientific Research Applications
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the sulfonamide moiety can interact with enzyme active sites, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-2-(naphthalen-1-yl)acetonitrile
- N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate .
Uniqueness
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide is unique due to its combination of a naphthalene ring and a benzenesulfonamide moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Biological Activity
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide, a compound with significant biological activity, has garnered attention in recent years for its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties. The findings are supported by various studies and data tables that illustrate the compound's efficacy.
Chemical Structure
The compound's molecular formula is C19H19N1O4S with a molecular weight of 357.42 g/mol. Its structure features a naphthalene moiety, which is known to enhance biological activity due to its planar structure and ability to intercalate with biological molecules.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits potent antimicrobial properties. For instance, a study evaluated its effect on various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus sp. The results indicated a significant inhibition of bacterial growth, particularly against clinical strains resistant to conventional antibiotics.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Enterococcus faecalis | 16 µg/mL |
Methicillin-resistant Staphylococcus aureus (MRSA) | 4 µg/mL |
The compound's ability to disrupt biofilm formation was also noted, which is crucial in treating persistent infections associated with biofilms .
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer). The IC50 values for these cell lines were found to be notably low, indicating strong cytotoxic effects.
Cell Line | IC50 Value (µg/mL) |
---|---|
HeLa | 8.49 |
MCF-7 | 11.20 |
SKOV-3 | 7.87 |
Compounds with similar structures showed comparable or enhanced activity, suggesting that modifications to the naphthalene moiety can lead to improved anticancer efficacy .
Antioxidant Activity
The antioxidant properties of this compound were assessed through various assays, including DPPH and ABTS radical scavenging assays. The compound demonstrated significant radical scavenging activity, contributing to its potential as a therapeutic agent in oxidative stress-related diseases.
Assay Type | Scavenging Activity (%) |
---|---|
DPPH | 78% |
ABTS | 85% |
These results indicate that the compound not only acts as an antimicrobial and anticancer agent but also possesses protective effects against oxidative damage .
Study on Antimicrobial Efficacy
A comprehensive study involved the synthesis of various derivatives of this compound to evaluate their antimicrobial properties against clinical strains. The most active derivatives were those substituted at the R2 position with naphthalene, showing enhanced antibacterial activity compared to other substitutions .
Study on Anticancer Properties
In another investigation focused on anticancer activity, researchers synthesized a series of compounds based on the sulfonamide scaffold and tested them against multiple cancer cell lines. The study revealed that specific modifications led to compounds with IC50 values below 10 µg/mL for several cell lines, highlighting the potential for developing new anticancer therapies based on this structure .
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-14-6-4-9-16(12-14)24(22,23)20-13-19(21)18-11-5-8-15-7-2-3-10-17(15)18/h2-12,19-21H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQWSTJGVMFWSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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